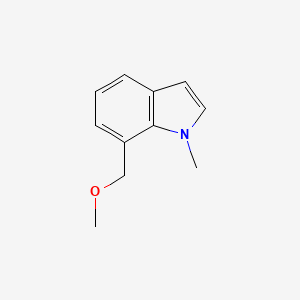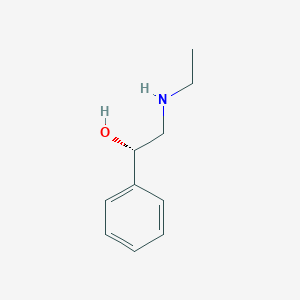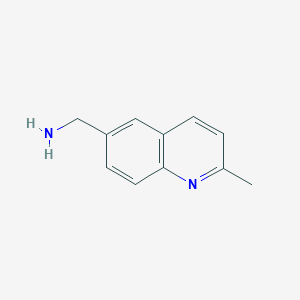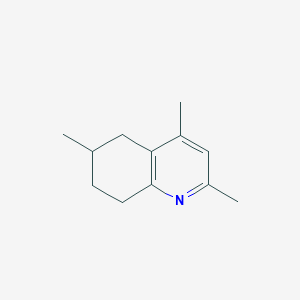
(Z)-quinoxalin-2-ylmethylidenehydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-quinoxalin-2-ylmethylidenehydrazine is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-quinoxalin-2-ylmethylidenehydrazine typically involves the condensation of quinoxaline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoxaline-2-ylmethylamine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety, where nucleophiles such as alkyl halides or acyl chlorides can replace one of the hydrogen atoms, forming substituted hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylmethylamine.
Substitution: Substituted hydrazine derivatives.
科学研究应用
Chemistry: (Z)-quinoxalin-2-ylmethylidenehydrazine is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine: The compound’s hydrazine moiety is of interest in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules. It is explored for its potential to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of (Z)-quinoxalin-2-ylmethylidenehydrazine involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as monoamine oxidase and tyrosinase, which are involved in neurotransmitter metabolism and melanin synthesis, respectively.
Receptors: It may interact with GABA receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
相似化合物的比较
Quinoxaline: The parent compound of (Z)-quinoxalin-2-ylmethylidenehydrazine, lacking the hydrazine moiety.
Quinoxaline-2-carbaldehyde: A precursor in the synthesis of this compound.
Quinoxaline-2-ylmethylamine: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C9H8N4 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC 名称 |
(Z)-quinoxalin-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C9H8N4/c10-12-6-7-5-11-8-3-1-2-4-9(8)13-7/h1-6H,10H2/b12-6- |
InChI 键 |
QJAPITNNBHKWAV-SDQBBNPISA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N\N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)


![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)




![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)





